1-(Thiophen-3-yl)ethane-1-thiol
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Overview
Description
1-(Thiophen-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H8S2. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethane-1-thiol group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)ethane-1-thiol can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, resulting in the formation of thiophene carboxylic derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
1-(Thiophen-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The thiophene ring’s electron-rich nature allows it to participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at position 2.
Uniqueness: 1-(Thiophen-3-yl)ethane-1-thiol is unique due to the presence of both a thiophene ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H8S2 |
---|---|
Molecular Weight |
144.3 g/mol |
IUPAC Name |
1-thiophen-3-ylethanethiol |
InChI |
InChI=1S/C6H8S2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 |
InChI Key |
FSDYHVKGCWLKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=C1)S |
Origin of Product |
United States |
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